4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol
CAS No.: 67085-11-4
Cat. No.: VC21338338
Molecular Formula: C13H15ClN2O
Molecular Weight: 250.72 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 67085-11-4 |
---|---|
Molecular Formula | C13H15ClN2O |
Molecular Weight | 250.72 g/mol |
IUPAC Name | 4-(4-chlorophenyl)-1-imidazol-1-ylbutan-2-ol |
Standard InChI | InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2 |
Standard InChI Key | YAHZVMVZBIMHGM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl |
Canonical SMILES | C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl |
Appearance | White Solid |
Melting Point | 106-109 °C |
Introduction
Chemical Identity and Structural Characteristics
4-(4-Chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol is uniquely identified through several standardized chemical identifiers and structural descriptors. The compound's identity is established through the following parameters:
Parameter | Value |
---|---|
CAS Number | 67085-11-4 |
Molecular Formula | C₁₃H₁₅ClN₂O |
Molecular Weight | 250.72 g/mol |
IUPAC Name | 4-(4-chlorophenyl)-1-imidazol-1-ylbutan-2-ol |
Standard InChI | InChI=1S/C13H15ClN2O/c14-12-4-1-11(2-5-12)3-6-13(17)9-16-8-7-15-10-16/h1-2,4-5,7-8,10,13,17H,3,6,9H2 |
Standard InChIKey | YAHZVMVZBIMHGM-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl |
Canonical SMILES | C1=CC(=CC=C1CCC(CN2C=CN=C2)O)Cl |
PubChem Compound ID | 10955994 |
The compound possesses a distinct structural arrangement consisting of a 4-chlorophenyl group connected to a hydroxybutyl chain, which is further functionalized with an imidazole moiety at the terminal position . This structural configuration grants the molecule unique chemical reactivity patterns and physical properties that distinguish it from related compounds. The imidazole ring, being a nitrogen-containing heterocycle, contributes to the compound's basic character, while the hydroxyl group provides potential for hydrogen bonding interactions.
Physical and Chemical Properties
The physical and chemical properties of 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol have been determined through various analytical methods. Understanding these properties is crucial for its characterization, handling, and application in synthetic processes.
Property | Value | Note |
---|---|---|
Appearance | White Solid | Physical observation |
Melting Point | 106-109 °C | Solvent: ethyl acetate |
Boiling Point | 472.2±40.0 °C | Predicted value |
Density | 1.21±0.1 g/cm³ | Predicted value |
pKa | 13.69±0.20 | Predicted value |
Solubility | Soluble in DMF, ethyl acetate | Based on synthesis protocols |
The compound exhibits a relatively high melting point, indicating significant intermolecular forces likely due to hydrogen bonding from the hydroxyl group and potential π-π interactions from the aromatic rings . Its solubility profile suggests that it is readily soluble in polar aprotic solvents like dimethylformamide (DMF) and moderately soluble in polar protic solvents, which is consistent with its structural features containing both hydrophilic and hydrophobic moieties.
Synthesis Methods and Reaction Conditions
Multiple synthetic routes for preparing 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol have been documented, each with specific reaction conditions and yields. The synthesis typically involves nucleophilic substitution reactions using 1-chloro-4-(4-chlorophenyl)-2-butanol as a key intermediate.
Sodium Hydride Method in DMF
This method employs sodium hydride as a base in DMF solvent to facilitate the nucleophilic substitution reaction between imidazole and 1-chloro-4-(4-chlorophenyl)-2-butanol.
Parameter | Condition | Yield |
---|---|---|
Reagents | Sodium hydride, imidazole, 1-chloro-4-(4-chlorophenyl)-2-butanol | - |
Solvent | N,N-dimethylformamide (DMF) | - |
Temperature | 58-62°C for 3 hours | 99.31% |
Purification | Recrystallization from ethyl acetate with activated carbon | - |
The detailed procedure involves first forming the imidazole anion using sodium hydride in DMF under ice cooling conditions. The reaction mixture is then stirred at 60°C for approximately 60 minutes. After cooling, the intermediate 1-chloro-4-(4-chlorophenyl)-2-butanol is slowly added, and the reaction continues at 60°C for about 120 minutes . This method consistently yields high purity product (>99%) after recrystallization.
Alternative Method Using Sodium Hydroxide and Phase Transfer Catalyst
An alternative synthetic approach utilizes sodium hydroxide with a phase transfer catalyst in a biphasic system.
Parameter | Condition | Yield |
---|---|---|
Reagents | Sodium hydroxide, benzyltriethylammonium chloride, imidazole, 1-chloro-4-(4-chlorophenyl)-2-butanol | - |
Solvents | Water and toluene (biphasic system) | - |
Temperature | 0-95°C for 3 hours | 85% |
Purification | Filtration and washing with cold water | - |
This procedure involves reacting 1-chloro-4-chlorophenyl-2-butanol in toluene with sodium hydroxide dissolved in water, using benzyltriethylammonium chloride as a phase transfer catalyst. The reaction mixture is heated at 93-95°C for one hour, then cooled to about 60°C for phase separation . While this method produces a lower yield (85%) compared to the sodium hydride method, it offers advantages in terms of milder reaction conditions and simpler purification.
Impurity | Structure Description | Typical Content |
---|---|---|
1-(1-Chloro-4-(4-chlorophenyl)butan-2-yl)-1H-imidazole | Chlorinated analog at the hydroxyl position | 0.57% |
4-(4-(1-Hydroxyimidazol-1-yl)phenyl)-1-chloro-2-butanol | Positional isomer | 0.08% |
These impurities are typically formed during the nucleophilic substitution reaction, either through incomplete substitution or side reactions at different positions of the molecule . The presence and quantity of these impurities can impact the compound's applicability in pharmaceutical synthesis, necessitating rigorous purification steps.
Storage Parameter | Recommendation |
---|---|
Storage Conditions | Store in a cool, dry, and well-ventilated area away from incompatible substances |
Temperature | Room temperature or below (preferably 2-8°C for long-term storage) |
Container | Tightly closed container protected from light and moisture |
Incompatibilities | Strong oxidizing agents, strong acids, and strong bases |
Usage | Primarily for research purposes; not for human or veterinary use |
The compound should be handled with appropriate personal protective equipment due to its potential for skin and eye irritation based on the presence of the chlorophenyl and imidazole moieties . As with many organic compounds containing halogenated aromatic groups, precautions should be taken to minimize environmental contamination during handling and disposal.
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